2,4-Difluoro-1-(methoxymethyl)benzene
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Overview
Description
2,4-Difluoro-1-(methoxymethyl)benzene is an organic compound with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol . It is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-(methoxymethyl)benzene typically involves the reaction of 2,4-difluorobenzyl chloride with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxymethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-1-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of alcohols or other reduced derivatives .
Scientific Research Applications
2,4-Difluoro-1-(methoxymethyl)benzene is utilized in several scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-1-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The methoxymethyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
2,4-Difluorobenzyl Alcohol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
2,4-Difluoroanisole: Contains a methoxy group directly attached to the benzene ring.
2,4-Difluorotoluene: Has a methyl group instead of a methoxymethyl group.
Uniqueness: 2,4-Difluoro-1-(methoxymethyl)benzene is unique due to the combination of fluorine atoms and a methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-difluoro-1-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUFNRSLTLNGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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